REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[CH:13]([Mg]Br)=[CH2:14]>O1CCCC1>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:4]=[C:5]([CH:6]([OH:7])[CH:13]=[CH2:14])[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=O)C=CC1)(F)F
|
Name
|
|
Quantity
|
862 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room-temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion, the reaction was quenched with de-ionized water (500 mL) and dichloromethane (500 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with sodium bicarbonate solution (7%; 500 mL), layers
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
CONCENTRATION
|
Details
|
organic layer was concentrated under vacuum at 40° C. to 45° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C(C=C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |